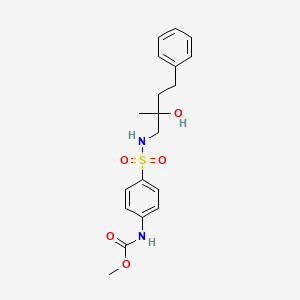

methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biological and Nonbiological Modifications of Carbamates

Carbamates, including methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate, undergo various biological and nonbiological modifications, such as hydrolysis, oxidation, dealkylation, and conjugation, in different systems like animals, plants, and insects, resulting in a variety of similar or distinct products. These modifications play crucial roles in the environmental fate and biological activity of carbamates. For instance, carbaryl, a commonly studied carbamate, is hydroxylated in biological systems to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. It is also hydrolyzed to form 1-naphthol, with the products being conjugated, stored, or excreted. Similarly, carbofuran and propoxur undergo hydroxylation at specific positions to form hydroxylated derivatives. The major metabolic pathway of carbofuran in animals appears to be hydrolysis. Aldicarb, another carbamate, is oxidized to its sulfoxide and then hydrolyzed to the oxime sulfoxide in both animals and plants. The metabolic pathways of these carbamates are essential for understanding their environmental persistence and mechanisms of toxicity or efficacy as insecticides (Knaak, 1971).

Synthetic Applications of Carbamates

Carbamates serve as key intermediates in the synthesis of various organic compounds, offering versatile functionalities for further chemical transformations. The synthetic utility of carbamates includes serving as synthetic equivalents of α-hydroxy and α-chloro benzyl carbanions, facilitating the construction of complex molecular architectures. This demonstrates the carbamates' significant role in organic synthesis, enabling the creation of diverse molecular structures with potential applications in medicinal chemistry and material science (Volonterio, Bravo, & Zanda, 2002).

Chemical Reactivity and Modification

Carbamates' reactivity with common functional groups has been extensively studied, revealing insights into their potential for reactive compatibilization in various applications, including thermoplastic polyurethane blends. The study of model urethane compounds' reactions with small monofunctional compounds and poly(ethylene glycols) underlines the carbamates' versatility and reactivity, which are crucial for applications in polymer chemistry and materials science. The reactivity ranking established for these groups with urethanes—primary amine > secondary amine ≫ hydroxyl ∼ acid ∼ anhydride ≫ epoxide—provides a foundation for understanding and exploiting carbamates' reactivity in synthetic applications (Lu, Hoye, & Macosko, 2002).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for sulfamoyl and carbamate groups .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets through its sulfamoyl and carbamate groups. These groups may form hydrogen bonds with amino acid residues in the target proteins, leading to changes in their conformation and activity .

Biochemical Pathways

Based on its structure, it may interfere with pathways involving proteins or enzymes that interact with sulfamoyl and carbamate groups .

Pharmacokinetics

Its bioavailability may be influenced by factors such as solubility, stability, and permeability .

Result of Action

Potential effects could include changes in protein conformation and activity, alterations in signal transduction pathways, and effects on cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the ionization state of the compound, potentially influencing its interactions with targets .

Propriétés

IUPAC Name |

methyl N-[4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-19(23,13-12-15-6-4-3-5-7-15)14-20-27(24,25)17-10-8-16(9-11-17)21-18(22)26-2/h3-11,20,23H,12-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXUBDKFBXEGLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)

![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)